
(Z)-3-methyl-4-benzyloxybut-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Methyl-4-benzyloxybut-2-enol is an organic compound characterized by its unique structure, which includes a double bond in the (Z) configuration, a methyl group, and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methyl-4-benzyloxybut-2-enol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-buten-1-ol and benzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methyl-2-buten-1-ol reacts with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is then purified using standard techniques like column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for cost, yield, and safety. This might include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Methyl-4-benzyloxybut-2-enol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form the saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 3-methyl-4-benzyloxybut-2-enal or 3-methyl-4-benzyloxybut-2-enoic acid.
Reduction: 3-methyl-4-benzyloxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Methyl-4-benzyloxybut-2-enol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving alcohols and ethers.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-methyl-4-benzyloxybut-2-enol depends on its specific application. In biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions or substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
(E)-3-Methyl-4-benzyloxybut-2-enol: The (E) isomer with different spatial arrangement around the double bond.
3-Methyl-4-methoxybut-2-enol: A compound with a methoxy group instead of a benzyloxy group.
3-Methyl-4-benzyloxybutanol: The fully saturated analog without the double bond.
Uniqueness: (Z)-3-Methyl-4-benzyloxybut-2-enol is unique due to its specific (Z) configuration, which can influence its reactivity and interactions in chemical and biological systems. This configuration can lead to different stereochemical outcomes in reactions compared to its (E) isomer or other analogs.
Properties
IUPAC Name |
(Z)-3-methyl-4-phenylmethoxybut-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVUEHYAOORWLV-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO)/COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
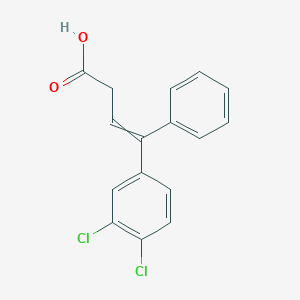
![1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol](/img/new.no-structure.jpg)
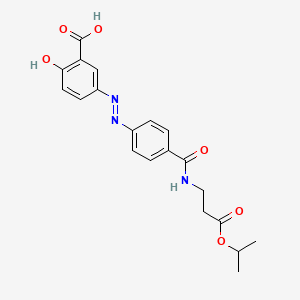
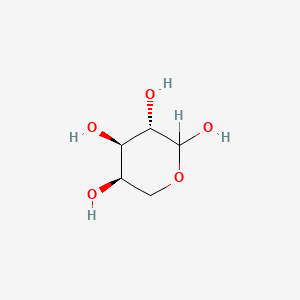
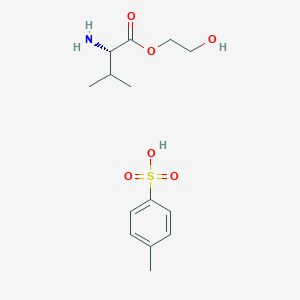
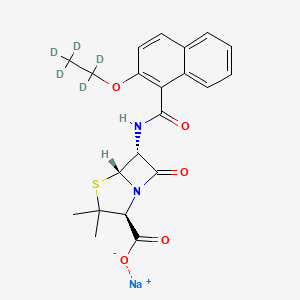
![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)


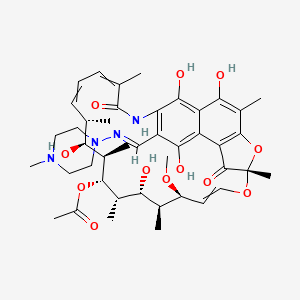
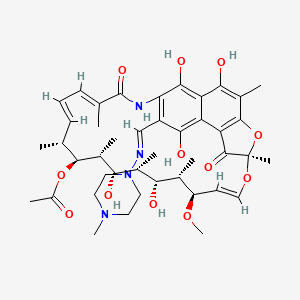
![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
